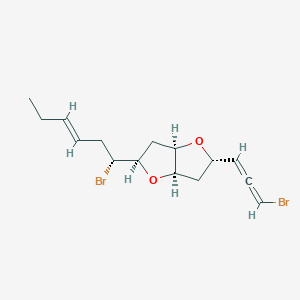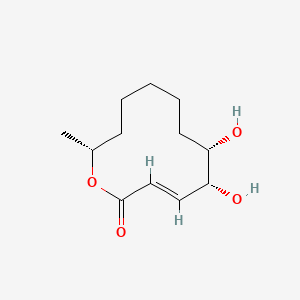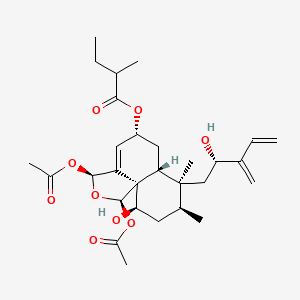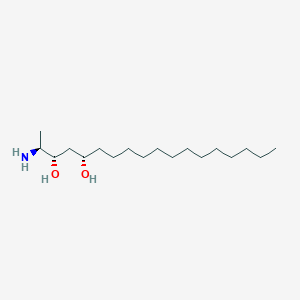![molecular formula C10H12N2O3S B1244521 4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 220752-37-4](/img/structure/B1244521.png)
4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S 1319 is a member of benzothiazoles.
Applications De Recherche Scientifique
Synthesis and Building Blocks in Drug Discovery
4-Hydroxy-7-(1-Hydroxy-2-(Methylamino)Ethyl)Benzo[d]Thiazol-2(3H)-One and its derivatives are key in synthetic and medicinal chemistry. They are used as building blocks for drug discovery due to their ability to be substituted at multiple positions, which offers a broad exploration of chemical space for targeting specific biological interactions (Durcik et al., 2020).
Anticancer and Antibacterial Applications
Compounds with benzo[d]thiazole structure have shown promise in anticancer and antibacterial applications. Notably, certain benzo[d]thiazolyl-substituted quinolone hybrids exhibited significant activity against cancer cells and bacteria, especially Gram-negative strains like E. coli (Bolakatti et al., 2020).
Antifungal Agents
Benzo[d]thiazole derivatives have been synthesized and evaluated as potential antifungal agents. These compounds, including those with hydroxy benzamide structures, were found to have notable antifungal properties (Narayana et al., 2004).
Alzheimer's Disease Research
In Alzheimer's disease research, certain benzo[d]thiazole derivatives have been designed for fluorescence studies to understand their interaction with amyloid proteins and assess cell permeability. These studies are crucial for developing potential therapeutics for Alzheimer's and other neurodegenerative diseases (Telpoukhovskaia et al., 2015).
Analytical and Structural Chemistry
Benzo[d]thiazole compounds are also significant in analytical and structural chemistry, where they are used for crystallographic studies and to understand molecular interactions and conformations. This is essential for the design of more effective and specific drugs (Arshad et al., 2013).
Propriétés
Numéro CAS |
220752-37-4 |
|---|---|
Nom du produit |
4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one |
Formule moléculaire |
C10H12N2O3S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
4-hydroxy-7-[1-hydroxy-2-(methylamino)ethyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H12N2O3S/c1-11-4-7(14)5-2-3-6(13)8-9(5)16-10(15)12-8/h2-3,7,11,13-14H,4H2,1H3,(H,12,15) |
Clé InChI |
AWWPNKWNJLNEKN-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C2C(=C(C=C1)O)NC(=O)S2)O |
SMILES canonique |
CNCC(C1=C2C(=C(C=C1)O)NC(=O)S2)O |
Synonymes |
4-hydroxy-7-(1-(1-hydroxy-2-methylamino)ethyl)-1,3-benzothiazole-2(3H)-one S 1319 S-1319 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



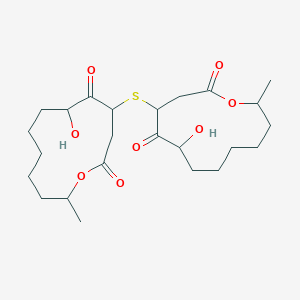
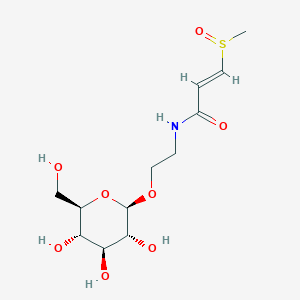
![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)
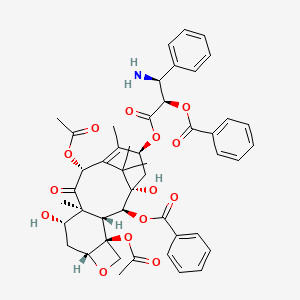


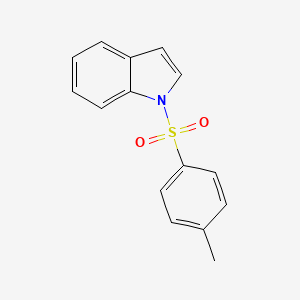
![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)
